ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate
Description
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and an ethyl ester at position 4. This scaffold is highly versatile, serving as a key intermediate in medicinal chemistry for developing inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS) , antiviral agents , and anxiolytics . Its synthesis typically involves multi-step protocols, such as condensation reactions and functional group modifications, as exemplified by derivatives in (e.g., 34–47% yields for brominated analogs) .
Properties
CAS No. |
2092216-28-7 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2,11H2,1H3 |
InChI Key |
OIDXKWHNSMYEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2N)C=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The primary amine at position 2 of 2,3-diaminopyridine attacks the carbonyl carbon of ethyl bromopyruvate, forming a hemiaminal intermediate.
-
Bromide Elimination : The bromine atom acts as a leaving group, enabling ring closure to form the imidazo[1,2-a]pyridine core.
-
Ester Retention : The ethyl ester group at position 6 remains intact throughout the reaction.
Experimental Procedure
-
Reagents : 2,3-Diaminopyridine (1.0 equiv), ethyl bromopyruvate (1.2 equiv), NaHCO₃ (2.0 equiv), ethanol (solvent).
-
Conditions : Reflux at 80°C for 12 hours under inert atmosphere.
-
Workup : The reaction mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization from ethanol/water.
Limitations
-
The use of 5-bromo-2,3-diaminopyridine (as in the original protocol) introduces a bromine substituent at position 6, necessitating debromination steps for the target compound.
-
Scalability is constrained by moderate yields and the need for stoichiometric base.
Metal-Free Multicomponent Reactions
Recent advances in green chemistry have enabled metal-free syntheses of imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé (GBB) reaction, modified for ester functionality, offers a viable alternative.
GBB Reaction Protocol
-
Components : 2-Aminopyridine, ethyl glyoxalate (aldehyde equivalent), tert-butyl isocyanide.
-
Mechanism :
Advantages
-
Avoids transition metals, reducing purification complexity.
Alternative Pathways: Bromomalonaldehyde-Mediated Cyclization
A novel one-pot method employs bromomalonaldehyde and 2-aminopyridine derivatives under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or carboxylate moieties.
Scientific Research Applications
Chemistry
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate serves as a critical building block in the synthesis of complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit interesting catalytic properties.
Biology
Research has highlighted the compound's potential as an antimicrobial and anticancer agent . Studies have shown that it interacts with biological macromolecules such as DNA and proteins, which may lead to the inhibition of key enzymes involved in cellular processes. Its ability to induce apoptosis in cancer cells has been particularly noted.
Medicine
The therapeutic potential of this compound is being explored for treating diseases like cancer and infections. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymes, making it a candidate for developing new antibiotics against multidrug-resistant strains.
Industry
In industrial applications, this compound is utilized in developing novel materials and pharmaceuticals. Its unique properties allow for its use as a precursor in synthesizing other biologically active compounds.
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis
- Recent studies have examined imidazo[1,2-a]pyridine analogues for their efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This compound demonstrated promising activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
- Cancer Cell Line Studies
Mechanism of Action
The mechanism of action of ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis:
Table 1: Key Derivatives and Substituent Effects
*Calculated from molecular formula C₁₀H₁₁N₃O₂.
Key Observations:
- Positional Isomerism: Bromine at position 3 () versus 6 () alters steric and electronic profiles. Bromo-substituted derivatives are typically less reactive in nucleophilic substitutions compared to amino analogs, limiting their use in dynamic medicinal chemistry applications .
- In contrast, acylated amino derivatives (e.g., 3-acylaminomethyl analogs in ) exhibit improved metabolic stability but reduced solubility .
Biological Activity
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine ring system with an amino group at the 3-position and a carboxylate moiety. Its unique structure contributes to its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Binding : The compound can bind to DNA, potentially inhibiting replication in cancer cells.
- Enzyme Inhibition : It disrupts the function of key enzymes involved in cellular processes, leading to apoptosis in cancerous cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines:
The compound's mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins, making it a promising candidate for cancer therapy.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤1 | |
| Mycobacterium tuberculosis (Mtb) | ≤1 |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound on HeLa cells, researchers observed a dose-dependent increase in apoptosis markers. The study highlighted the compound's ability to downregulate Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Action Against Mtb
Another study focused on the compound's activity against Mycobacterium tuberculosis revealed that it exhibited potent inhibitory effects with an MIC value significantly lower than many existing treatments. The study also included transcriptional profiling that suggested a unique mode of action distinct from conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
